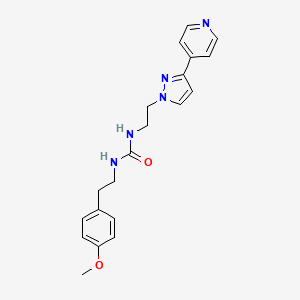
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, which may contribute to its pharmacological effects.
Inhibition Potency
Research indicates that derivatives similar to this compound exhibit varying degrees of inhibitory potency against several targets. For example:
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Compound A | Soluble Epoxide Hydrolase (sEH) | 1.2 |
| Compound B | Xanthine Oxidase (XO) | 72.4 |
| Compound C | CBP Inhibitor | 72 |
These values suggest that modifications in the structure can significantly influence the inhibitory potency against specific enzymes.
Case Studies
- Soluble Epoxide Hydrolase Inhibition : A series of pyrazole derivatives were synthesized, showing promising inhibitory effects on soluble epoxide hydrolase (sEH). The most potent compounds had IC50 values as low as 1.2 nM, indicating strong binding affinity and potential therapeutic applications in inflammation and pain management .
- Xanthine Oxidase Activity : Compounds structurally related to the target compound were evaluated for their ability to inhibit xanthine oxidase, an important enzyme in uric acid production. Results indicated moderate inhibitory activity, with IC50 values around 72.4 μM, suggesting potential use in treating gout and hyperuricemia .
- CBP Inhibition : The compound's derivatives were also tested for CBP inhibition, revealing selectivity with an IC50 value of 72 nM. This selectivity could be beneficial for developing treatments targeting specific pathways in cancer therapy .
Pharmacological Implications
The biological activity of this compound suggests its potential role in various therapeutic areas, including:
- Anti-inflammatory Agents : Due to its inhibition of sEH, it may help in reducing inflammation.
- Uric Acid Regulation : Its action on xanthine oxidase positions it as a candidate for managing conditions like gout.
- Cancer Therapeutics : The ability to inhibit CBP may open avenues for cancer treatment strategies.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXYPBQYZGYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













